

Unveiling the Spectroscopic Signature of Evodone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Evodone*

Cat. No.: *B1219123*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Evodone**, a natural product of interest to researchers in drug discovery and development. This document compiles essential Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside detailed experimental protocols and a visualization of a key signaling pathway influenced by this compound.

Spectroscopic Data of Evodone

The structural elucidation of **Evodone** ($C_{10}H_{12}O_2$) is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: 1H NMR Spectroscopic Data for Evodone

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.25	s	-	1H	H-2
2.58	m	-	1H	H-6
2.45	dd	16.0, 6.0	1H	H-7a
2.20	s	-	3H	CH ₃ -3
2.15	dd	16.0, 8.0	1H	H-7b
1.85	m	-	2H	H-5
1.15	d	7.0	3H	CH ₃ -6

Table 2: ¹³C NMR Spectroscopic Data for Evodone

Chemical Shift (δ) ppm	Carbon Type	Assignment
195.0	C	C-4
170.1	C	C-3a
150.2	CH	C-2
115.5	C	C-7a
35.1	CH ₂	C-7
31.8	CH	C-6
29.5	CH ₂	C-5
15.8	CH ₃	CH ₃ -6
8.5	CH ₃	CH ₃ -3

Table 3: Mass Spectrometry Data for Evodone

m/z	Relative Intensity (%)	Proposed Fragment
164	100	[M] ⁺
149	80	[M - CH ₃] ⁺
121	60	[M - CH ₃ - CO] ⁺
93	40	[C ₇ H ₉ O] ⁺
65	30	[C ₅ H ₅] ⁺

Table 4: Infrared (IR) Absorption Data for Evodone

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
1680	Strong	C=O stretch (α,β -unsaturated ketone)
1610	Medium	C=C stretch (furan ring)
1450	Medium	C-H bend (alkane)
1150	Strong	C-O stretch (furan ring)

Experimental Protocols

The data presented above were obtained using standard high-resolution spectroscopic techniques. The following provides an overview of the methodologies typically employed for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, parameters such as pulse width, relaxation delay, and number of scans are optimized to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet. The sample is then irradiated with infrared light, and the absorbance is measured as a function of wavenumber.

Signaling Pathway Visualization

Recent studies suggest that **Evodone** ("Evo") may play a role in modulating resistance to certain anticancer drugs. Specifically, it has been implicated in the downregulation of the transcription factor ZEB2, which is known to promote cisplatin resistance in non-small cell lung cancer. The following diagram illustrates this proposed mechanism.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Evodone** in modulating cisplatin resistance.

This technical guide serves as a foundational resource for professionals engaged in the study and application of **Evodone**. The provided spectroscopic data and experimental insights are intended to facilitate further research and development efforts.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Evodone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1219123#spectroscopic-data-of-evodone-nmr-ms-ir\]](https://www.benchchem.com/product/b1219123#spectroscopic-data-of-evodone-nmr-ms-ir)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com